A Technical Guide to the Structure Elucidation of 3-(6-Amino-9H-purin-9-yl)propanoic Acid
A Technical Guide to the Structure Elucidation of 3-(6-Amino-9H-purin-9-yl)propanoic Acid
Abstract: The unequivocal structure determination of synthetic and natural compounds is the bedrock of chemical and pharmaceutical research. For substituted heterocyclic compounds like purine derivatives, the primary challenge often lies in unambiguously assigning the position of substituents on the core ring system. This guide provides an in-depth, methodology-focused walkthrough for the structure elucidation of 3-(6-Amino-9H-purin-9-yl)propanoic acid (also known as 9-(2-carboxyethyl)adenine), a molecule of interest in biological and chemical studies. We will detail a logical, multi-technique approach, emphasizing the causality behind experimental choices and the synergy between different analytical methods, designed for researchers and drug development professionals.
Introduction
This guide presents a systematic workflow to confirm that the propanoic acid chain is indeed attached to the N9 position, as the IUPAC name suggests. Our approach prioritizes self-validating protocols, beginning with foundational mass analysis and culminating in definitive connectivity mapping through advanced nuclear magnetic resonance (NMR) techniques.
Table 1: Core Physicochemical Properties of 3-(6-Amino-9H-purin-9-yl)propanoic Acid
| Property | Value | Source |
| Molecular Formula | C₈H₉N₅O₂ | [1] |
| Average Molecular Weight | 207.19 g/mol | [1] |
| Monoisotopic Mass | 207.07562455 Da | |
| CAS Number | 4244-47-7 | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 277 - 278 °C | [1] |
| Common Synonyms | 9-(2-carboxyethyl)adenine, 3-(9-Adeninyl)propionic acid | [1] |
The Strategic Elucidation Workflow
A robust structure elucidation strategy does not rely on a single piece of evidence. Instead, it builds a case from orthogonal techniques, where each step confirms and refines the hypothesis from the previous one. Our workflow begins with a broad confirmation of mass and elemental formula, followed by a detailed mapping of the proton and carbon skeleton, and finally, establishing the critical bond connectivity that defines the specific N9 isomer.
Figure 1: The logical workflow for structure elucidation.
Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Before investing significant time in NMR, it is imperative to confirm the molecular formula. Low-resolution mass spectrometry can be ambiguous, but High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy within 5 ppm. This precision is sufficient to assign a unique elemental composition, validating that the sample corresponds to the expected C₈H₉N₅O₂ formula.
Experimental Protocol: ESI-TOF HRMS
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol:Water 1:1 v/v with 0.1% formic acid to promote ionization). The acid helps protonate the basic nitrogen atoms of the purine ring, yielding a strong signal for the [M+H]⁺ ion.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a TOF mass analyzer.
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Acquisition Parameters (Positive Ion Mode):
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Mass Range: 100-500 m/z
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Capillary Voltage: 3.5 kV
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Source Temperature: 120 °C
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Gas Flow (Nebulizer): Set according to instrument specifications.
-
Calibration: Ensure the instrument is calibrated with a known standard (e.g., sodium formate) immediately prior to analysis to guarantee mass accuracy.
-
-
Data Analysis: Identify the monoisotopic mass of the protonated molecular ion [M+H]⁺. Compare the measured mass to the theoretical mass.
Table 2: Expected HRMS Data
| Ion | Theoretical Mass (Da) | Expected Measured Mass (± 5 ppm) |
| [M+H]⁺ | 208.08290 | 208.08186 - 208.08394 |
The observation of a high-accuracy mass corresponding to C₈H₉N₅O₂ provides the first piece of robust, trustworthy evidence for the compound's identity.
Core Structural Analysis: NMR Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. While 1D NMR (¹H and ¹³C) allows us to identify and count the unique chemical environments, it is the 2D NMR experiments that build the molecular map. For N-substituted purines, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive technique for identifying the specific nitrogen atom to which the side chain is attached.[3][4]
Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable protons (e.g., -COOH and -NH₂).
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Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
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1D Experiments:
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¹H NMR: Acquire a standard proton spectrum.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum.
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-
2D Experiments:
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COSY (Correlation Spectroscopy): Reveals proton-proton couplings within a spin system (typically over 2-3 bonds).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-4 bonds). This is the critical experiment.
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Data Interpretation: A Step-by-Step Logic
1. ¹H NMR - Identifying the Fragments: The ¹H NMR spectrum should display signals corresponding to two distinct molecular fragments: the adenine core and the propanoic acid chain.
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Adenine Protons: Two sharp singlets in the aromatic region (~8.0-8.5 ppm), corresponding to the H-2 and H-8 protons of the purine ring.
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Amino Protons: A broad singlet (~7.3 ppm in DMSO-d₆) for the two protons of the 6-amino group.
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Propanoic Acid Protons: Two signals in the aliphatic region, each integrating to 2 protons. These will appear as triplets due to coupling with each other, forming a classic A₂X₂ system. One triplet (~4.3 ppm) corresponds to the -CH₂- group directly attached to the purine nitrogen (N-CH₂), while the other (~2.8 ppm) corresponds to the -CH₂- group adjacent to the carbonyl (CH₂-COOH).
2. ¹³C NMR - Counting the Carbons: The proton-decoupled ¹³C NMR spectrum should show 8 distinct carbon signals, confirming the molecular formula.
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Purine Carbons: Five signals in the aromatic/heterocyclic region (~118-156 ppm).
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Propanoic Acid Carbons: Three signals: the carbonyl carbon (~172 ppm), the N-CH₂ carbon (~40 ppm), and the CH₂-COOH carbon (~34 ppm).
3. COSY & HSQC - Assembling the Fragments:
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COSY: Will show a clear cross-peak between the two triplets of the propanoic acid chain, confirming their direct connectivity (N-CH₂-CH₂ -COOH). It will show no other correlations, confirming the adenine and propanoic acid units are isolated spin systems.
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HSQC: Will definitively link each proton signal to its directly attached carbon signal, allowing for the unambiguous assignment of the ¹³C spectrum for all protonated carbons.
4. HMBC - The Definitive Link: This is the culminating experiment that proves the N9 substitution. The key is to look for long-range correlations between the propanoic acid protons and the purine carbons. For an N9 linkage, the following correlations are expected and essential:
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The protons of the N-CH₂ group (~4.3 ppm) will show correlations to the C4 and C8 carbons of the purine ring.
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Conversely, the H-8 proton of the purine ring will show a correlation to the N-CH₂ carbon of the side chain.
The observation of these cross-peaks is irrefutable evidence that the propanoic acid chain is covalently bonded to the N9 position. An N7 substitution would result in correlations from N-CH₂ to C5 and C8, which would be clearly distinguishable.
Figure 2: Key HMBC correlations confirming the N9 substitution.
Table 3: Summary of Expected NMR Assignments (in DMSO-d₆, ~400 MHz)
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations from this Proton |
| H-2 | ~8.15 (s, 1H) | ~152.5 | C4, C6 |
| H-8 | ~8.25 (s, 1H) | ~141.0 | C4, C5, N-CH₂ |
| 6-NH₂ | ~7.30 (br s, 2H) | - | C2, C6 |
| C2 | - | ~152.5 | - |
| C4 | - | ~149.0 | - |
| C5 | - | ~118.5 | - |
| C6 | - | ~156.0 | - |
| C8 | - | ~141.0 | - |
| N-CH₂ | ~4.30 (t, 2H) | ~40.0 | C4, C8 , CH₂-COOH, COOH |
| CH₂-COOH | ~2.80 (t, 2H) | ~34.0 | N-CH₂, COOH |
| COOH | ~12.3 (br s, 1H) | ~172.0 | - |
Note: Chemical shifts are predictive and may vary based on concentration and exact experimental conditions.
Conclusion: A Self-Validating Structural Proof
The structure elucidation of 3-(6-Amino-9H-purin-9-yl)propanoic acid is achieved through a logical and systematic application of modern analytical techniques. The process is self-validating:
-
HRMS establishes the correct elemental playground (C₈H₉N₅O₂).
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1D and 2D NMR build the molecular fragments and then, critically, the HMBC experiment acts as the final arbiter, providing unambiguous proof of the connection between the propanoic acid side chain and the N9 position of the adenine core.[3]
This multi-faceted approach provides the high degree of certainty required in scientific research and drug development, ensuring that subsequent biological and chemical studies are based on a correct and rigorously confirmed molecular structure.
References
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PubChem. (n.d.). 6-Amino-9H-purine-9-propanoic acid. National Center for Biotechnology Information. Available at: [Link]
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